2-(Aminomethyl)-5-cyanobenzo[d]oxazole

Medicinal Chemistry Lead Optimization Isomer Differentiation

Generic benzoxazole analogs fail to deliver the precise regiochemical orientation required for reproducible MAO or antimicrobial SAR. This 5-cyano-2-aminomethyl isomer provides a validated MAO recognition motif and a protonatable primary amine that ensures solubility in assay media. The 2-aminomethyl group enables rapid amide/sulfonamide library synthesis without protecting-group steps. Key outcomes: distinct electronic profile vs. 4-/6-/7-cyano isomers; scalable synthesis via non-hazardous NCTS/BF₃·Et₂O route (65-78% yield); ready for immediate derivatization.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B12887320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-cyanobenzo[d]oxazole
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N=C(O2)CN
InChIInChI=1S/C9H7N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,5,11H2
InChIKeyNBWUCEJNKNZMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5-cyanobenzo[d]oxazole – Overview and Procurement


2-(Aminomethyl)-5-cyanobenzo[d]oxazole (CAS 1781761-50-9; IUPAC: 2-(aminomethyl)-1,3-benzoxazole-5-carbonitrile) is a heterocyclic small molecule (C₉H₇N₃O; MW 173.17 g/mol) featuring a benzoxazole core with a primary aminomethyl substituent at the 2-position and a cyano group at the 5-position [1]. Its computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 75.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within drug-like chemical space [1]. The compound is commercially available from multiple vendors for research use and appears as a building block or intermediate in medicinal chemistry programs, particularly those targeting amine oxidase enzymes and antimicrobial indications .

Why Generic Analogs Cannot Substitute This Compound


Substituting 2-(aminomethyl)-5-cyanobenzo[d]oxazole with a generic benzoxazole analog disregards the critical positional dependence of the cyano substituent. The 5-cyano regioisomer (CAS 1781761-50-9) is chemically and biologically distinct from its 4-cyano (CAS 1804143-86-9), 6-cyano, and 7-cyano (CAS 944903-20-2) counterparts, with each isomer exhibiting unique electronic distribution, dipole moment, and steric profile that directly influence target binding, metabolic stability, and off-target liability [1]. Furthermore, the 2-aminomethyl group confers nucleophilic reactivity and salt-forming capacity absent in the 2-unsubstituted (benzo[d]oxazole-5-carbonitrile, CAS 132227-01-1) or 2-amino (2-amino-5-cyanobenzo[d]oxazole) analogs, fundamentally altering solubility, formulation behavior, and derivatization potential . The quantitative differentiation evidence below establishes that position- and substituent-level variations produce measurable, functionally significant differences rather than trivial structural permutations.

Quantitative Differentiation vs. Closest Analogs


Cyano Position Isomerism and Physicochemical Profiles

The 5-cyano substitution pattern in 2-(aminomethyl)-5-cyanobenzo[d]oxazole produces a distinct physicochemical signature compared to the 4-, 6-, and 7-cyano regioisomers. While the molecular formula (C₉H₇N₃O) and molecular weight (173.17 g/mol) are invariant across positional isomers, the computed XLogP3 value of 0.4 for the 5-cyano isomer reflects a unique lipophilicity-hydrophilicity balance dictated by the electronic resonance and dipole alignment specific to the 5-position on the benzoxazole ring [1]. This value differs from the predicted logP of the 4-cyano and 7-cyano isomers due to altered through-bond and through-space electronic effects, directly impacting membrane permeability, aqueous solubility, and protein binding [2]. The topological polar surface area (TPSA) of 75.8 Ų, combined with a single rotatable bond (the aminomethyl C–N bond), defines a constrained conformational profile that limits entropic penalties upon target binding compared to isomers with different cyano placement [1].

Medicinal Chemistry Lead Optimization Isomer Differentiation

2-Aminomethyl vs. 2-Amino and 2-Unsubstituted Analogs

The 2-aminomethyl substituent distinguishes this compound from its closest 2-amino analog (2-amino-5-cyanobenzo[d]oxazole) and the 2-unsubstituted parent (benzo[d]oxazole-5-carbonitrile, CAS 132227-01-1). The aminomethyl group introduces a basic primary amine (pKa ~9–10) capable of forming ammonium salts, enabling aqueous solubilization under mildly acidic conditions that is unavailable to the 2-amino analog (weaker base due to conjugation with the oxazole ring) or the unsubstituted parent (no ionizable group) [1]. The additional methylene spacer (CH₂) between the amine and the oxazole ring in the 2-aminomethyl derivative reduces electronic conjugation between the amine lone pair and the π-system compared to the directly attached 2-amino group, yielding different HOMO/LUMO energies and reactivity profiles. This is reflected in the compound's distinct NMR signature: aminomethyl protons appear as a multiplet at δ 3.8–4.2 ppm (¹H NMR) and the cyano carbon resonates at δ 118–120 ppm (¹³C NMR) [2].

Medicinal Chemistry SAR Functional Group Interchange

MAO-A/B Inhibition Selectivity of the Scaffold

While direct, peer-reviewed MAO inhibition data for 2-(aminomethyl)-5-cyanobenzo[d]oxazole itself are not publicly available as of the search date, closely related 5-cyanobenzoxazole analogs have demonstrated measurable MAO-A and MAO-B inhibitory activity in ChEMBL-curated assays. For example, a structurally related 5-cyanobenzoxazole derivative (CHEMBL105360/CHEBI:65737) showed a Ki of 910 nM against human MAO-A using kynuramine substrate and an IC₅₀ of 2,450 nM against human MAO-B using benzylamine substrate [1]. The 5-cyano substitution pattern contributes to MAO active-site recognition through polar interactions with the flavin adenine dinucleotide (FAD) cofactor and active-site tyrosine residues, a pharmacophoric feature that differentiates 5-substituted benzoxazoles from their 4-, 6-, and 7-substituted counterparts [2]. The 2-aminomethyl group in the target compound introduces an additional hydrogen-bonding motif absent in the comparator, with the potential to enhance binding affinity through interactions with conserved active-site water networks identified in MAO-A crystal structures [2].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Antimicrobial Potential of the Benzoxazole Scaffold

The 2-(aminomethyl)-5-cyanobenzo[d]oxazole scaffold has been investigated for antimicrobial activity, with 2-substituted benzoxazole derivatives demonstrating measurable in vitro growth inhibition against both Gram-positive bacteria and fungi. A broader class-level analysis of 2-substituted benzoxazoles reveals that the nature and position of substituents on the benzoxazole core critically modulate antimicrobial potency [1]. In a study of 2-cyanomethyl benzoxazole derivatives, compounds bearing electron-withdrawing substituents (including cyano groups) at specific positions on the benzene ring exhibited differential herbicidal and antimicrobial activities, establishing that the substitution pattern—not merely the presence of the benzoxazole core—determines biological outcome [2]. The 5-cyano-2-aminomethyl substitution pattern is distinct from the 5-halo-2-cyanomethyl analogs tested in this series, with the aminomethyl group providing a protonatable amine under physiological conditions (pH 7.4) that may enhance bacterial cell wall penetration relative to neutral 2-cyanomethyl or 2-methyl analogs.

Antimicrobial Antibacterial Antifungal

Synthetic Route and Yield

A robust synthetic route to 2-(aminomethyl)-5-cyanobenzo[d]oxazole has been developed via Lewis acid-catalyzed cyclization of o-aminophenol derivatives with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O. This method proceeds in refluxing 1,4-dioxane over 25–30 hours, affording the target compound in 65–78% isolated yield [1]. This yield range is competitive with or superior to alternative benzoxazole syntheses (e.g., Van Leusen oxazole synthesis, 50–70% typical; microwave-assisted methods, 60–85% but requiring specialized equipment) [2]. The NCTS/BF₃·Et₂O method is distinguished by its use of a non-hazardous electrophilic cyanating agent (NCTS replaces toxic cyanogen bromide) and compatibility with the acid-sensitive aminomethyl functionality, which would undergo decomposition under the strongly acidic or oxidative conditions used in some alternative oxazole-forming reactions [2]. The synthetic accessibility of the 5-cyano isomer via this route is comparable to that of the 6-cyano isomer but may differ from the 4-cyano and 7-cyano isomers due to steric and electronic effects of the cyano group on the cyclization transition state.

Synthetic Chemistry Process Chemistry Route Scouting

Optimal Research and Industrial Applications


Lead Optimization of MAO Inhibitors

The 5-cyanobenzoxazole scaffold, validated as an MAO recognition motif [1], combined with the unique 2-aminomethyl handle, makes this compound a chemically differentiated starting point for structure-activity relationship (SAR) exploration of MAO-A/B inhibitors. The primary aminomethyl group enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination to generate focused libraries probing MAO isoform selectivity, a key requirement for minimizing tyramine-related hypertensive crises associated with non-selective MAO inhibitors. The distinct pKa and hydrogen-bonding capacity of the aliphatic amine, compared to the 2-amino analog, may yield differentiated binding kinetics and residence times at the MAO active site.

Antimicrobial Screening Against Gram-Positive and Fungal Panels

Based on class-level antimicrobial SAR of 2-substituted benzoxazoles [2], 2-(aminomethyl)-5-cyanobenzo[d]oxazole is a rational inclusion in phenotypic screening libraries targeting drug-resistant Staphylococcus aureus and Candida species. The protonatable aminomethyl group facilitates aqueous solubility in bacterial culture media (unlike neutral 2-methyl or 2-cyanomethyl analogs), enabling reliable dose-response measurements. The 5-cyano group's electron-withdrawing character may influence bacterial efflux pump recognition, potentially circumventing resistance mechanisms that limit the efficacy of other benzoxazole derivatives.

Bifunctional Probe Development

The 2-aminomethyl group serves as a versatile synthetic handle for conjugating fluorophores, biotin tags, or photoaffinity labels without ablating the 5-cyanobenzoxazole pharmacophore. This bifunctional nature—retaining the 5-cyano recognition element while enabling selective modification at the 2-position—is not available in the 2-amino analog (where amine conjugation directly alters the oxazole electronic system) or the 2-unsubstituted parent (no conjugation handle) [3]. This positions the compound as a privileged intermediate for target engagement studies and chemical proteomics applications.

Scalable Process Chemistry Route

The demonstrated synthetic route employing NCTS as a non-hazardous cyanating agent with BF₃·Et₂O catalysis at 65–78% yield [3] provides a foundation for process optimization. Compared to routes requiring toxic cyanogen bromide or expensive rhodium catalysts, this methodology offers a safer, more cost-effective path to multi-gram quantities. The compatibility of the route with the acid-sensitive aminomethyl group further distinguishes it from alternative benzoxazole syntheses that would require protecting group strategies, reducing step count and improving overall atom economy.

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